1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride
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Overview
Description
“1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 2044797-40-0 . It has a molecular weight of 354.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(1-(phenylsulfonyl)azetidin-3-yl)piperazine dihydrochloride . The InChI code for this compound is 1S/C13H19N3O2S.2ClH/c17-19(18,13-4-2-1-3-5-13)16-10-12(11-16)15-8-6-14-7-9-15;;/h1-5,12,14H,6-11H2;2*1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Physical Characterization for Pharmaceutical Development
Physical characterization of related compounds, such as 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, has been explored for pharmaceutical applications. These studies involve identifying solid state forms, understanding their physicochemical properties, and evaluating their stability under different conditions. Such characterization is crucial for developing stable and effective pharmaceutical formulations (Hugerth et al., 2006).
Molecular Structure and Synthesis
Research on the synthesis and crystal structure of compounds like 1-Benzenesulfonyl-4-benzhydryl-piperazine offers insights into their molecular configuration, providing a foundation for further modifications and applications in drug design and development (Ananda Kumar et al., 2007).
Biological Activity and Potential Therapeutic Applications
Studies have investigated the antioxidant, enzyme inhibitory, and antimicrobial activities of benzenesulfonamide derivatives. These activities are relevant for addressing diseases like Alzheimer's, Parkinson's, and cancer. The exploration of these compounds' effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, tyrosinase, and carbonic anhydrases has highlighted their potential as therapeutic agents for various conditions (Lolak et al., 2020).
Antitumor Activity
Specific derivatives, like 1-benzhydryl-sulfonyl-piperazine derivatives, have been synthesized and evaluated for their capacity to inhibit human breast cancer cell proliferation. Such studies contribute to the discovery of new chemotherapeutic agents (Ananda Kumar et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S.2ClH/c17-19(18,13-4-2-1-3-5-13)16-10-12(11-16)15-8-6-14-7-9-15;;/h1-5,12,14H,6-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBMEZGDPBWUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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